2-[[4-[[3-[3-[[4-[[(2-Carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biaryl compound 2 is a type of biaryl compound, which consists of two aromatic rings connected by a single bond. Biaryl compounds are prevalent in natural products, pharmaceuticals, and materials science due to their unique structural features and diverse biological activities . These compounds are known for their axial chirality and are often used as scaffolds in drug design and as ligands in catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biaryl compound 2 can be synthesized through various methods, including:
Direct C-H Bond Activation: This method involves the activation of a carbon-hydrogen bond in one of the aromatic rings, followed by coupling with another aromatic ring.
Cross-Coupling Reactions: Traditional methods such as the Suzuki-Miyaura and Ullmann reactions are commonly used.
Electrochemical Synthesis: This method uses electricity to drive the coupling of aromatic rings, offering a greener alternative to traditional methods.
Industrial Production Methods
In industrial settings, the production of biaryl compounds often relies on large-scale cross-coupling reactions due to their efficiency and scalability. The use of continuous flow reactors has also been explored to enhance the production rate and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Biaryl compound 2 undergoes various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert nitro groups on the aromatic rings to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Biaryl compound 2 has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of biaryl compound 2 involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction and metabolic pathways .
Comparison with Similar Compounds
Biaryl compound 2 can be compared with other biaryl compounds such as:
Biaryl compound 1: Known for its use in catalysis and as a pharmaceutical intermediate.
Biaryl compound 3: Used in the synthesis of natural products and as a ligand in metal-catalyzed reactions.
The uniqueness of biaryl compound 2 lies in its specific structural features and biological activities, which make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C52H50Cl2N6O10 |
---|---|
Molecular Weight |
989.9 g/mol |
IUPAC Name |
2-[[4-[[3-[3-[[4-[[(2-carboxy-1-hydroxypropan-2-yl)amino]methyl]-2-chloro-5-[(5-cyanopyridin-3-yl)methoxy]phenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-5-chloro-2-[(5-cyanopyridin-3-yl)methoxy]phenyl]methylamino]-3-hydroxy-2-methylpropanoic acid |
InChI |
InChI=1S/C52H50Cl2N6O10/c1-31-37(27-69-47-15-45(67-25-35-11-33(17-55)19-57-21-35)39(13-43(47)53)23-59-51(3,29-61)49(63)64)7-5-9-41(31)42-10-6-8-38(32(42)2)28-70-48-16-46(68-26-36-12-34(18-56)20-58-22-36)40(14-44(48)54)24-60-52(4,30-62)50(65)66/h5-16,19-22,59-62H,23-30H2,1-4H3,(H,63,64)(H,65,66) |
InChI Key |
JQCFAYBBTOJHLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC(=C2C)COC3=C(C=C(C(=C3)OCC4=CC(=CN=C4)C#N)CNC(C)(CO)C(=O)O)Cl)COC5=C(C=C(C(=C5)OCC6=CC(=CN=C6)C#N)CNC(C)(CO)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.